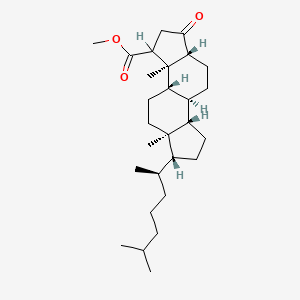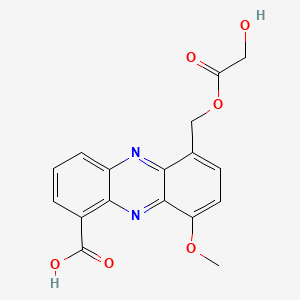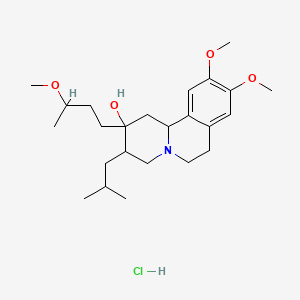![molecular formula C14H13N3O2S2 B1203733 N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Characterization
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Arora, Saravanan, Mohan, and Bhattacharjee (2012) synthesized 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide and screened its antimicrobial activity. This compound was synthesized using the Gewald reaction, a method known for the synthesis of thiophene derivatives, which are important in pharmaceuticals and materials science (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Biological Activities
Several studies have explored the biological activities of compounds related to this compound. For example, derivatives of this compound have been evaluated for antimicrobial activity. Arora et al. (2012) reported on the antimicrobial properties of some Schiff bases derived from 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, highlighting the potential of these compounds in addressing bacterial and fungal infections (Arora et al., 2012). Moreover, Karanth, Narayana, Sarojini, Kumar, and Byrappa (2019) studied the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which include derivatives related to the compound . They reported promising antibacterial and antioxidant activities of these derivatives (Karanth et al., 2019).
Potential in Anticonvulsant Therapy
In the context of central nervous system (CNS) applications, derivatives of this compound have been evaluated for their potential in anticonvulsant therapy. Bhattacharjee, Saravanan, and Mohan (2011) synthesized and characterized some Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated them for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Antimicrobial and Antifungal Properties
Studies have consistently shown that various derivatives of this compound exhibit antimicrobial and antifungal properties. For example, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and its derivatives, which demonstrated promising antimicrobial activity against various bacterial strains and fungi (Baviskar, Khadabadi, & Deore, 2013).
Propriétés
Formule moléculaire |
C14H13N3O2S2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[4-(acetylcarbamothioylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-9(18)15-14(20)17-11-6-4-10(5-7-11)16-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,16,19)(H2,15,17,18,20) |
Clé InChI |
WUBOIYCIGKCDMC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








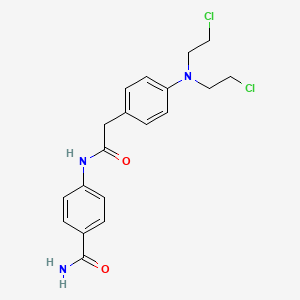
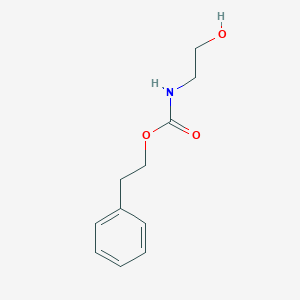
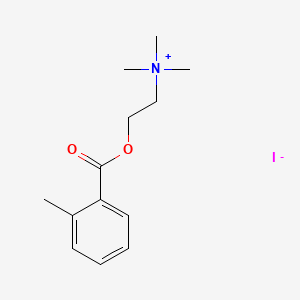
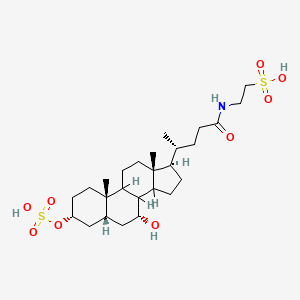
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
